molecular formula C11H14N2O2S B4898904 1,2-Benzisothiazol-3-amine, n,n-diethyl-, 1,1-dioxide CAS No. 5435-30-3

1,2-Benzisothiazol-3-amine, n,n-diethyl-, 1,1-dioxide

Cat. No.: B4898904
CAS No.: 5435-30-3
M. Wt: 238.31 g/mol
InChI Key: NUWGZZNUFALTCS-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3-amine, N,N-diethyl-, 1,1-dioxide is a heterocyclic compound featuring a benzisothiazole core substituted with a diethylamine group at the 3-position and oxidized to a 1,1-dioxide. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The compound is synthesized via reactions involving secondary benzenesulfonamides or through nucleophilic substitution of pre-functionalized benzisothiazole precursors . Its crystallographic analysis reveals planar geometry stabilized by intramolecular hydrogen bonding and π-π stacking interactions, which influence its packing in solid-state structures .

Properties

IUPAC Name

N,N-diethyl-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-3-13(4-2)11-9-7-5-6-8-10(9)16(14,15)12-11/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWGZZNUFALTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NS(=O)(=O)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281141
Record name 1,2-benzisothiazol-3-amine, n,n-diethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5435-30-3
Record name NSC20292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-benzisothiazol-3-amine, n,n-diethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazol-3-amine, n,n-diethyl-, 1,1-dioxide typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as:

C6H4(NH2)SH+RC(O)ClC6H4(NH)SCR+HCl+H2OC_6H_4(NH_2)SH + RC(O)Cl \rightarrow C_6H_4(NH)SCR + HCl + H_2O C6​H4​(NH2​)SH+RC(O)Cl→C6​H4​(NH)SCR+HCl+H2​O

This reaction forms the benzisothiazole ring, which is a key structural component of the compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for use in various applications .

Chemical Reactions Analysis

Base-Induced Rearrangements

Under basic conditions (e.g., t-BuOK), 1,2-benzisothiazole derivatives undergo diaza-Wittig rearrangements , leading to ring contraction or expansion :

  • Ring Contraction : With 2 equiv of t-BuOK, the target compound can form 1,2-benzisothiazole 1,1-dioxides (e.g., 2a in Scheme 2) .

  • Ring Expansion : Using 6 equiv of t-BuOK favors the formation of 1,2-benzothiazine 1,1-dioxides (e.g., 3a ) .

Mechanistic Insights :

  • Deprotonation at the N(3) position initiates rearrangement.

  • DFT calculations confirm a mono- or dianionic intermediate pathway, depending on base concentration .

Experimental Observations :

Base (equiv)ProductYield
2 equiv t-BuOK1,2-Benzisothiazole89%
6 equiv t-BuOK1,2-Benzothiazine76%

Pharmacological Relevance

While not directly studied for the target compound, structurally similar 1,2-benzisothiazoles exhibit bioactivity, including antimicrobial and anti-inflammatory properties .

Comparative Reaction Pathways

A comparison of reaction outcomes under varying conditions is summarized below:

Reaction TypeConditionsProductKey Reference
AlkylationNaH, DMFN(2)-alkylated derivative
AcylationHATU, DIPEAN(3)-acylated derivative
Rearrangementt-BuOK (6 equiv)Benzothiazine

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H14N2O2SC_{11}H_{14}N_2O_2S and is characterized by its unique structural features which allow it to participate in various chemical reactions. Its structure includes a benzothiazole ring which is crucial for its biological activity and reactivity.

Antimicrobial Activity

Research has shown that derivatives of 1,2-benzisothiazol-3-amine exhibit significant antimicrobial properties. For example, a library of compounds derived from 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide was synthesized and tested for their ability to inhibit human mast cell tryptase. One compound demonstrated an IC50 value of 0.85 µM, indicating potent inhibitory activity against this enzyme . Further modifications led to even more potent derivatives with IC50 values as low as 0.1 µM .

Anti-inflammatory Properties

The compound has also been investigated for its potential anti-inflammatory effects. Studies suggest that derivatives can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs.

Use in Polymers

1,2-Benzisothiazol-3-amine, n,n-diethyl-, 1,1-dioxide is utilized as a nucleating agent in the production of polyesters. The European Food Safety Authority (EFSA) has evaluated its safety for use in food contact materials, concluding that it poses no safety concerns at specified concentrations . This application is particularly relevant in the food packaging industry where material properties are critical.

Synthesis and Mechanistic Studies

A significant study focused on the base-induced rearrangement reactions of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. This research revealed that the reactivity of these compounds could be tuned by adjusting the amount of base used during synthesis. The study highlighted the formation of new C–N bonds through selective deprotonation processes . Such findings are essential for developing targeted synthetic routes for pharmaceutical compounds.

Data Summary

Application AreaSpecific UseKey Findings
PharmaceuticalAntimicrobial agentsPotent inhibitors of human mast cell tryptase with IC50 values as low as 0.1 µM .
Material ScienceNucleating agent in polyestersEvaluated safe for use in food contact materials by EFSA .
Synthetic ChemistryMechanistic studiesBase-induced rearrangements yielding new C–N bonds .

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3-amine, n,n-diethyl-, 1,1-dioxide involves its ability to disrupt microbial cell membranes, leading to cell death. The compound targets specific enzymes and proteins within the microbial cells, inhibiting their function and preventing the growth and reproduction of the microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogous benzisothiazole and related heterocyclic derivatives:

Substituent Variations on the Benzisothiazole Core
Compound Name Substituents Molecular Formula Key Properties/Applications References
5-Nitro-1,2-benzisothiazol-3-amine Nitro (-NO₂) at C5 C₇H₅N₃O₂S Enhanced electron-withdrawing effects; potential precursor for explosives or dyes
N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide 3-Chlorophenyl at N3 C₁₃H₉ClN₂O₂S Crystallizes in monoclinic system; exhibits C–H···O and N–H···O hydrogen bonds
1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin) Ketone (C=O) at C3 C₇H₅NO₃S Widely used artificial sweetener; inhibits tryptase (IC₅₀ ~0.1–0.85 μM)

Key Differences :

  • Electronic Effects : The N,N-diethylamine group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in 5-nitro derivatives. This influences reactivity in electrophilic substitution and binding affinity in protein interactions .
  • Pharmacological Activity : Saccharin derivatives (1,2-benzisothiazol-3-one dioxides) exhibit enzyme inhibition (e.g., tryptase) but lack the amine moiety critical for hydrogen bonding in the target compound .
Benzothiadiazine 1,1-Dioxide Derivatives

1,2,3-Benzothiadiazine 1,1-dioxides share the sulfonamide and fused aromatic ring system but differ in ring size (six-membered vs. five-membered benzisothiazole). These compounds are synthesized via cyclization of sulfonamides and exhibit antibacterial activity, particularly 4-amino-substituted derivatives . Their larger ring size allows greater conformational flexibility, enabling interactions with diverse biological targets compared to the rigid benzisothiazole scaffold .

Benzo[1,2,3]dithiazoles

Benzo[1,2,3]dithiazoles replace one nitrogen in benzisothiazole with sulfur, resulting in a dithiazole ring. These compounds exhibit distinct electronic properties due to increased sulfur content, making them valuable in optoelectronics. However, their synthetic routes (e.g., sulfurization of o-aminothiophenols) differ significantly from benzisothiazole derivatives .

Structural Determinants of Activity :

  • The 1,1-dioxide group is critical for hydrogen bonding in both benzisothiazole and benzothiadiazine derivatives.

Biological Activity

1,2-Benzisothiazol-3-amine, N,N-diethyl-, 1,1-dioxide, commonly referred to as a derivative of benzisothiazole, has garnered attention for its diverse biological activities. This compound is structurally related to other benzisothiazole derivatives known for their pharmacological properties, including antifungal and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C11H14N2O2S
  • Molecular Weight : 270.31 g/mol
  • CAS Number : 128-44-9

Antimicrobial Activity

Research has demonstrated that derivatives of benzisothiazole exhibit significant antimicrobial properties. A study indicated that various benzisothiazole compounds, including the target compound, showed broad-spectrum antifungal activity. The structure-activity relationship (SAR) revealed that the presence of specific functional groups was critical for enhancing antifungal efficacy .

CompoundActivityIC50 (µM)
1,2-Benzisothiazol-3-amine derivativeAntifungal0.064
1,2-Benzisothiazol-3(2H)-one derivativeAntifungal0.085

Inhibition of Mast Cell Tryptase

A notable study focused on the inhibition of human mast cell tryptase by various benzisothiazole derivatives. The compound (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-beta-alanate demonstrated potent inhibitory effects on tryptase with an IC50 value of 0.85 µM. Further modifications to the side chain enhanced potency significantly .

CompoundEnzyme TargetIC50 (µM)
7bMast Cell Tryptase0.85
7dMast Cell Tryptase0.10
7nMast Cell Tryptase0.064

The mechanism underlying the biological activity of benzisothiazole derivatives often involves enzyme inhibition. For instance, compounds have been shown to act as time-dependent inhibitors of tryptase, indicating a complex interaction with the enzyme that alters its activity over time rather than merely competing for the active site .

Case Studies and Research Findings

Several case studies have explored the biological implications of benzisothiazole derivatives:

  • Antifungal Efficacy : A series of experiments conducted on fungal strains demonstrated that modifications in the benzisothiazole structure could lead to enhanced antifungal activity against resistant strains. The study highlighted the importance of side-chain variations in optimizing biological response .
  • Tryptase Inhibition Studies : Kinetic studies revealed that specific modifications in the compound's structure could significantly improve its inhibitory potency against mast cell tryptase. This finding has implications for developing therapeutic agents targeting allergic reactions and asthma management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-Benzisothiazol-3-amine derivatives, and how does N,N-diethyl substitution impact reaction yields?

  • Methodological Answer : The synthesis typically involves alkylation of saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) using dimethyl sulfate in a basic aqueous/methanol medium. For N,N-diethyl substitution, stoichiometric control of the alkylating agent (e.g., diethyl sulfate) and pH adjustment (pH 9–11) are critical to minimize side reactions. Evidence from Siddiqui et al. (2008) demonstrates an 81% yield for methyl derivatives under similar conditions . Optimization may require temperature modulation (25–40°C) and inert atmospheres to prevent oxidation.

Q. How does the sulfonamide group in 1,2-Benzisothiazol-3-amine derivatives influence reactivity compared to analogs like benzothiazole or benzisothiazolinone?

  • Methodological Answer : The sulfonamide group (–SO₂–NH–) enhances electrophilicity at the C3 position, enabling nucleophilic substitutions (e.g., alkylation, acylation) that are less feasible in analogs lacking this group. Comparative structural analysis (Table 1, ) shows that benzothiazole derivatives, which lack the sulfonamide group, exhibit lower antibacterial activity due to reduced hydrogen-bonding capacity . IR and NMR spectroscopy can confirm electronic effects, with sulfonamide S=O stretches observed at 1150–1250 cm⁻¹ .

Q. What spectroscopic techniques are most reliable for characterizing the crystal structure of N,N-diethyl-substituted benzisothiazol-3-amine 1,1-dioxide?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving intramolecular interactions. For example, Siddiqui et al. (2008) identified C–H···O and π–π stacking in analogous structures, with bond lengths and angles consistent with planar benzisothiazole moieties . Complementary techniques like FT-IR (for functional groups) and mass spectrometry (for molecular weight confirmation) are essential for cross-validation.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding N,N-diethyl substitution effects on bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with antibacterial or antioxidant activity. For instance, Ahmad et al. (2013) linked electron-withdrawing substituents to enhanced radical scavenging in benzothiazine analogs . Molecular docking studies (e.g., using AutoDock Vina) may explain discrepancies between in vitro and in silico results by simulating ligand-receptor interactions .

Q. What experimental strategies mitigate challenges in synthesizing enantiomerically pure N,N-diethyl derivatives?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) or kinetic resolution via enzymatic methods (e.g., lipases) can improve enantiomeric excess (ee). Evidence from Zia-ur-Rehman et al. (2006) highlights the use of chiral auxiliaries in benzothiazine derivatives, achieving >90% ee through recrystallization in polar solvents (e.g., ethanol/water mixtures) . HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is critical for purity assessment.

Q. How do intermolecular interactions (e.g., C–H···O, π–π stacking) influence the stability of 1,2-Benzisothiazol-3-amine 1,1-dioxide in solid-state formulations?

  • Methodological Answer : SC-XRD analysis ( ) reveals that C–H···O hydrogen bonds and π–π interactions between aromatic rings stabilize crystal lattices, reducing hygroscopicity . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify thermal stability, with decomposition temperatures >200°C observed in structurally analogous compounds .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of N,N-diethyl groups in modulating human DNA interactions (e.g., via fluorescence quenching assays) .
  • Green Chemistry : Develop solvent-free or ionic liquid-mediated synthesis to improve sustainability .
  • In Vivo Efficacy : Address discrepancies between in vitro antioxidant activity and pharmacological bioavailability using murine models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,2-Benzisothiazol-3-amine, n,n-diethyl-, 1,1-dioxide
Reactant of Route 2
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1,2-Benzisothiazol-3-amine, n,n-diethyl-, 1,1-dioxide

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